4-Phenyl-1,3-dioxane

Stereochemistry Conformational Analysis NMR Spectroscopy

4-Phenyl-1,3-dioxane (CAS 772-00-9) is a heterocyclic organic compound belonging to the 1,3-dioxane class, featuring a six-membered ring with two oxygen atoms at positions 1 and 3 and a phenyl substituent at position 4. With a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol, it is a colorless to light yellow clear liquid at room temperature.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 772-00-9
Cat. No. B1205455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1,3-dioxane
CAS772-00-9
Synonyms4-phenyl-1,3-dioxane
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1COCOC1C2=CC=CC=C2
InChIInChI=1S/C10H12O2/c1-2-4-9(5-3-1)10-6-7-11-8-12-10/h1-5,10H,6-8H2
InChIKeyRCJRILMVFLGCJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-1,3-dioxane (CAS 772-00-9): Product Overview for Scientific Procurement


4-Phenyl-1,3-dioxane (CAS 772-00-9) is a heterocyclic organic compound belonging to the 1,3-dioxane class, featuring a six-membered ring with two oxygen atoms at positions 1 and 3 and a phenyl substituent at position 4 [1]. With a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol, it is a colorless to light yellow clear liquid at room temperature [2]. The compound possesses a chiral center at the C4 position, giving rise to (R)- and (S)-enantiomers [3]. It is primarily utilized as a synthetic intermediate, a chiral building block, and a model substrate in stereochemical and conformational studies [4].

4-Phenyl-1,3-dioxane: Why Generic 1,3-Dioxane Substitution Is Not Viable for Specialized Applications


While 1,3-dioxanes share a common heterocyclic core, substitution pattern and stereochemistry profoundly alter their physicochemical behavior, conformational equilibria, and synthetic utility. For instance, the position of the phenyl group (C2 vs. C4) dramatically influences carbanion stability and geometry, with 4-phenyl-1,3-dioxane forming a planar benzylic carbanion, whereas the 2-phenyl isomer yields a pyramidal, less stable species [1]. Similarly, the conformational free energy of the 4-phenyl group differs substantially from that of the 4-methyl analog, directly impacting stereochemical outcomes in asymmetric syntheses [2]. Generic substitution without precise structural and stereochemical control can lead to divergent reactivity, selectivity losses, and compromised chiral induction, making compound-specific procurement essential for applications requiring defined conformational or stereochemical properties.

4-Phenyl-1,3-dioxane: Quantitative Differentiation from Structural Analogs


Conformational Free Energy Difference: 4-Phenyl vs. 4-Methyl Substituent

NMR conformational analysis establishes that the 4-phenyl group in 1,3-dioxane exhibits a significantly higher conformational free energy (-ΔG°) for equatorial preference compared to the 4-methyl group. This quantifiable difference dictates distinct chair-chair equilibrium populations, directly affecting the compound's stereochemical behavior in ring-flipping processes and its utility as a chiral auxiliary [1].

Stereochemistry Conformational Analysis NMR Spectroscopy

Carbanion Geometry and Stability: 4-Phenyl vs. 2-Phenyl-1,3-dioxane

Deprotonation studies reveal a fundamental difference in carbanion structure between positional isomers. The 4-phenyl-1,3-dioxanyl carbanion is planar and stabilized by benzylic resonance, whereas the 2-phenyl isomer adopts a pyramidal geometry and is significantly less stable, being prone to oxidation [1]. Competitive proton abstraction experiments further show that abstraction of the equatorial hydrogen in trans-2-methyl-4-phenyl-1,3-dioxane is well over 25 times faster than abstraction of the axial hydrogen [1].

Carbanion Chemistry Organometallic Reagents 13C NMR

Catalytic Selectivity in Prins Cyclization: 4-Phenyl-1,3-dioxane vs. Byproducts

In the acid-catalyzed Prins cyclization of styrene with formaldehyde, the selectivity towards 4-phenyl-1,3-dioxane is highly catalyst-dependent. Sulfated zirconia (SZ) and sulfonic acid-functionalized SBA-15 (SBA-15-SO3H) provide exceptional selectivity and conversion, enabling near-quantitative yields of the target dioxane while minimizing oligomeric byproducts typical of less optimized systems [1][2].

Heterogeneous Catalysis Prins Cyclization Green Chemistry

Acetylation Regioselectivity: 4-Phenyl-1,3-dioxane Ring-Opening Pathway

Acetylation of 4-phenyl-1,3-dioxane with acetic anhydride proceeds with high regioselectivity, yielding exclusively 1,5-diacetoxy-3-phenyl-2-oxapentane via cleavage at position b. This product identity contradicts earlier literature reports that incorrectly assigned the product as 1,3-diacetoxy-1-phenylpropane [1].

Organic Synthesis Protecting Group Chemistry Acetal Cleavage

Commercial Purity and Analytical Characterization: Batch-to-Batch Consistency

Commercially available 4-phenyl-1,3-dioxane is supplied with a minimum purity of 98.0% as determined by gas chromatography (GC), and its structure is routinely confirmed by NMR spectroscopy [1]. This level of analytical characterization ensures reliable performance in sensitive synthetic applications where impurities could interfere with reaction outcomes or chiral induction.

Quality Control GC Purity Analysis NMR Structure Confirmation

Chiral Resolution Capability: HPLC Separation of Enantiomers

The enantiomers of 4-phenyl-1,3-dioxane can be resolved using chiral stationary phase HPLC. A validated method utilizes a Lux 5 µm Cellulose-3 column under normal phase conditions, enabling separation of (R)- and (S)-enantiomers [1]. This chromatographic capability is essential for obtaining enantiomerically pure material or for verifying enantiomeric excess in asymmetric syntheses.

Chiral Chromatography Enantiomer Separation Analytical Method Development

4-Phenyl-1,3-dioxane: Targeted Application Scenarios Based on Verified Evidence


Conformational Analysis and Stereochemical Model Studies

Due to its well-characterized conformational free energy difference (ΔG° ≈ 2.85 kcal/mol for equatorial phenyl preference) relative to the 4-methyl analog (ΔG° ≈ 1.7 kcal/mol) [1], 4-phenyl-1,3-dioxane serves as a benchmark substrate for investigating anomeric effects, ring-flipping dynamics, and the influence of substituents on heterocyclic conformational equilibria. Researchers studying stereoelectronic effects in acetals and ketals can leverage this quantitative data for comparative analyses.

Synthesis of Benzylic Carbanion Intermediates

The planar, resonance-stabilized carbanion derived from 4-phenyl-1,3-dioxane (in contrast to the pyramidal, unstable 2-phenyl isomer [1]) makes it a preferred substrate for generating benzylic nucleophiles. Reductive lithiation of 4-phenyl-1,3-dioxane yields γ-oxy-substituted benzyllithium derivatives that can be trapped with electrophiles to access 3-substituted-3-phenylpropan-1-ols [2]. This reactivity profile is essential for synthetic sequences requiring stable, oxygen-tolerated organolithium species.

Chiral Building Block Procurement and Asymmetric Synthesis

The inherent chirality at C4, combined with established chiral HPLC separation methods on cellulose-based stationary phases [1], enables the procurement and use of enantiopure (R)- or (S)-4-phenyl-1,3-dioxane. These enantiomers can serve as chiral auxiliaries or building blocks in asymmetric syntheses, where the defined equatorial preference of the phenyl group (ΔG° = 2.85 kcal/mol) provides predictable stereochemical induction.

Masked 1,3-Diol Equivalent in Regioselective Transformations

The regioselective acetylation of 4-phenyl-1,3-dioxane (80% yield of 1,5-diacetoxy-3-phenyl-2-oxapentane with exclusive cleavage at position b) [1] establishes its utility as a protected 1,3-diol equivalent. This predictable ring-opening behavior allows chemists to employ the dioxane as a latent diol moiety that can be unveiled under mild conditions with defined regiochemistry, avoiding isomeric mixtures that complicate purification.

Technical Documentation Hub

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